molecular formula C30H27N3O3 B11087635 5'-benzyl-3'-methyl-1-[(2Z)-3-phenylprop-2-en-1-yl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

5'-benzyl-3'-methyl-1-[(2Z)-3-phenylprop-2-en-1-yl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B11087635
M. Wt: 477.6 g/mol
InChI Key: OURVWVSOGZDWRJ-GDNBJRDFSA-N
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Description

5’-benzyl-3’-methyl-1-[(2Z)-3-phenylprop-2-en-1-yl]-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole moiety, which is a significant structure in many natural products and pharmaceuticals due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-benzyl-3’-methyl-1-[(2Z)-3-phenylprop-2-en-1-yl]-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione can be achieved through a multi-step process involving the formation of the indole ring followed by the construction of the spiro structure. One common method involves the Fischer indole synthesis, which is a reaction between phenylhydrazine and a ketone under acidic conditions to form the indole ring . Subsequent steps involve the formation of the spiro structure through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions and the development of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5’-benzyl-3’-methyl-1-[(2Z)-3-phenylprop-2-en-1-yl]-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5’-benzyl-3’-methyl-1-[(2Z)-3-phenylprop-2-en-1-yl]-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on cell signaling and metabolism.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5’-benzyl-3’-methyl-1-[(2Z)-3-phenylprop-2-en-1-yl]-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound may modulate the activity of these targets, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: These compounds share the indole moiety and have similar biological activities.

    Spiro compounds: Other spiro compounds have similar structural features and can exhibit comparable properties.

Uniqueness

What sets 5’-benzyl-3’-methyl-1-[(2Z)-3-phenylprop-2-en-1-yl]-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione apart is its unique combination of the indole and spiro structures, which can result in distinct chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C30H27N3O3

Molecular Weight

477.6 g/mol

IUPAC Name

5-benzyl-1-methyl-1'-[(Z)-3-phenylprop-2-enyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

InChI

InChI=1S/C30H27N3O3/c1-20-25-26(28(35)33(27(25)34)19-22-13-6-3-7-14-22)30(31-20)23-16-8-9-17-24(23)32(29(30)36)18-10-15-21-11-4-2-5-12-21/h2-17,20,25-26,31H,18-19H2,1H3/b15-10-

InChI Key

OURVWVSOGZDWRJ-GDNBJRDFSA-N

Isomeric SMILES

CC1C2C(C(=O)N(C2=O)CC3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)C/C=C\C6=CC=CC=C6

Canonical SMILES

CC1C2C(C(=O)N(C2=O)CC3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC=CC6=CC=CC=C6

Origin of Product

United States

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